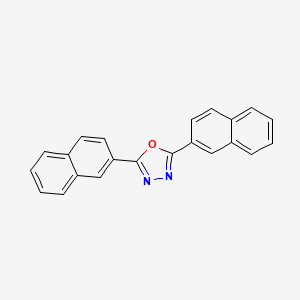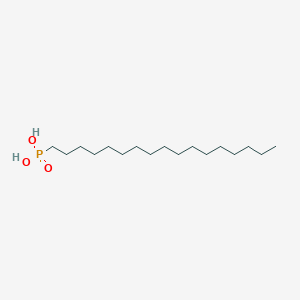
S-MGB-234 bis-TFA salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-MGB-234 bis-TFA salt is a novel minor groove binder that has shown significant potential as a therapeutic agent for animal African trypanosomiasis. This compound is particularly effective against the primary causative agents of the disease, namely Trypanosoma congolense and Trypanosoma vivax .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-MGB-234 bis-TFA salt involves the use of trifluoroacetic acid (TFA) in the manufacturing process. TFA is commonly used to release synthesized peptides from solid-phase resins and during reversed-phase HPLC purification . The preparation of the TFA/TMSBr cocktail involves a specific ratio of TFA, TMSBr, thioanisole, and EDT, which is used to cleave the peptide resin .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of ion chromatography to determine the concentration of residual trifluoroacetate in samples. This method allows for the rapid development and easy transfer of methods to other labs .
Analyse Des Réactions Chimiques
Types of Reactions: S-MGB-234 bis-TFA salt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of trifluoroacetate, which can affect the accuracy and reproducibility of cellular assays .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium carbonate, sodium bicarbonate, and deionized water. These reagents are used in ion chromatography to separate trace TFA from other anions .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit significant biological activity. For example, the bis TFA salt of leucettamol A showed inhibition zones against Mycobacterium smegmatis .
Applications De Recherche Scientifique
S-MGB-234 bis-TFA salt has a wide range of scientific research applications. It is primarily used in the treatment of animal African trypanosomiasis, where it exhibits exceptional in vitro efficacy against Trypanosoma congolense and Trypanosoma vivax . Additionally, the compound does not demonstrate cross-resistance with existing diamidine drugs and is not internalized through the transporters employed by diamidines .
Mécanisme D'action
The mechanism of action of S-MGB-234 bis-TFA salt involves its binding to the minor groove of DNA. This binding disrupts the DNA structure and inhibits the replication of the parasite. The compound’s molecular targets include the DNA of Trypanosoma congolense and Trypanosoma vivax, which are the primary causative agents of animal African trypanosomiasis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to S-MGB-234 bis-TFA salt include other minor groove binders such as pentamidine and diminazene. These compounds also target the DNA of parasites and exhibit similar mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its lack of cross-resistance with existing diamidine drugs. This makes it a promising candidate for the treatment of drug-resistant strains of Trypanosoma congolense and Trypanosoma vivax .
Propriétés
Formule moléculaire |
C34H34F6N8O8 |
|---|---|
Poids moléculaire |
796.7 g/mol |
Nom IUPAC |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |
Clé InChI |
DXYFFMSFQRKJCY-ZDTICIBISA-N |
SMILES isomérique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)


![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)








![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
